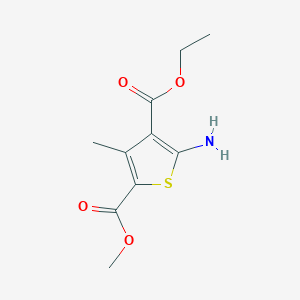

4-Ethyl 2-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

Aryl Alkyl Ketones in a One-Pot Gewald Synthesis : This study demonstrates the one-pot Gewald reaction's efficiency in synthesizing 2-Aminothiophene-3-carboxylates with various aryl groups at the 4-position. The reaction involves aryl alkyl ketones, ethyl cyanoacetate, and elemental sulfur, highlighting a method for preparing derivatives of thiophene carboxylates, which could include the specified compound under certain conditions (Tormyshev et al., 2006).

Synthesis and Tautomeric Structures of Novel Thiophene-Based Monoazo Dyes : This research outlines the preparation of a thiophene derivative through Gewald’s methodology, which serves as a precursor for various bis-heterocyclic monoazo dyes. The study provides insight into the structural versatility of thiophene carboxylates in dye synthesis (Karcı & Karcı, 2012).

Fluorescence Properties

Study on Synthesis, Characterization, and Fluorescence Property : This research highlights the synthesis of Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate, offering a perspective on the fluorescence properties of thiophene derivatives. Although the specific compound mentioned is slightly different, the study sheds light on the potential photophysical properties of similar thiophene carboxylates (Guo Pusheng, 2009).

Antimicrobial Activities

Synthetic Utility of Bifunctional Thiophene Derivatives : This paper discusses the antimicrobial screening of synthesized compounds based on thiophene derivatives, demonstrating significant antimicrobial activities. It provides a foundation for understanding how modifications in thiophene structures, such as the introduction of ethyl and methyl groups, might influence biological activity (Abu‐Hashem et al., 2011).

Photodetector Applications

Toward Highly Sensitive Polymer Photodetectors by Molecular Engineering : Although not directly mentioning the specific compound, this study involves the use of modified thiophene derivatives to improve polymer photodetectors' sensitivity. This research can imply potential electronic and photonic applications of various thiophene carboxylates by enhancing detectivity through molecular engineering (Zhang et al., 2015).

Safety and Hazards

As with any chemical compound, safety precautions are essential. Researchers should handle 4-Ethyl 2-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate in a well-ventilated area, wear appropriate protective gear, and follow established safety protocols. Consult the Safety Data Sheet (SDS) for detailed safety information .

Eigenschaften

IUPAC Name |

4-O-ethyl 2-O-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO4S/c1-4-15-9(12)6-5(2)7(10(13)14-3)16-8(6)11/h4,11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWBZZEHPWCFYSW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1C)C(=O)OC)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Ethyl 2-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 2-({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]carbonyl}amino)butanoate](/img/structure/B2918755.png)

![3-fluoro-4-methoxy-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2918770.png)

![(E)-3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-1-[4-(2-fluorophenyl)piperazino]-2-propen-1-one](/img/structure/B2918771.png)

![2-({2-[(1-Ethoxy-1-oxopropan-2-yl)oxy]ethyl}carbamoyl)benzoic acid](/img/structure/B2918772.png)

![2-(2-Azabicyclo[2.2.1]heptan-2-YL)acetic acid hbr](/img/structure/B2918773.png)

![3-[4-[6-(2-Methylphenyl)pyridazin-3-yl]piperazin-1-yl]-1,2,5-thiadiazole](/img/structure/B2918776.png)